

Co-immunoprecipitation of AIM2 and ASC: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AIM2

Cat. No.: B1575211

[Get Quote](#)

For Immediate Release

Introduction to AIM2 and ASC Interaction in Inflammasome Signaling

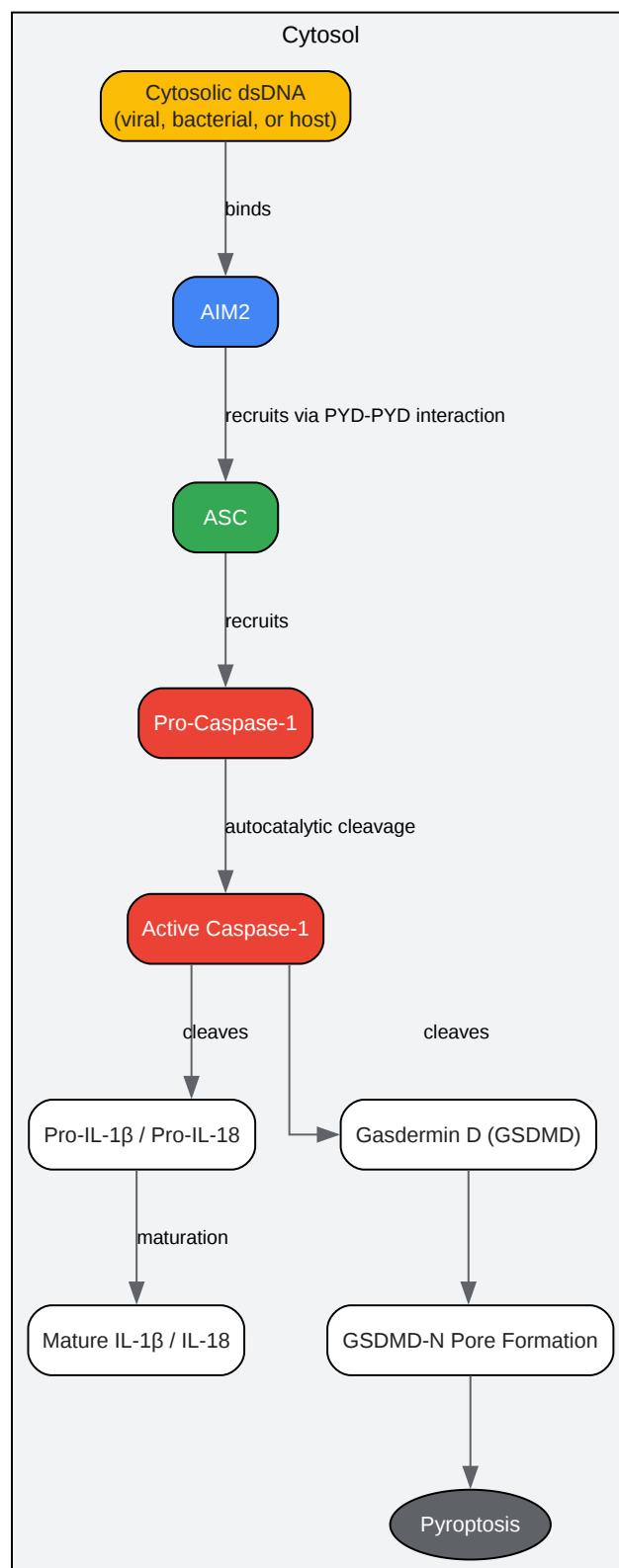
The innate immune system relies on a sophisticated network of proteins to detect and respond to pathogenic threats and cellular damage. A key player in this network is the Absent in Melanoma 2 (**AIM2**) protein, a cytosolic sensor that recognizes double-stranded DNA (dsDNA) from sources such as viruses and bacteria, as well as damaged host cells.^{[1][2][3]} Upon binding to dsDNA, **AIM2** triggers the assembly of a multi-protein complex known as the inflammasome.^{[3][4][5]} This leads to the activation of an inflammatory cascade, culminating in the release of pro-inflammatory cytokines and a form of programmed cell death called pyroptosis.^{[6][7]}

A critical interaction in the formation of the **AIM2** inflammasome is its association with the Apoptosis-associated Speck-like protein containing a CARD (ASC).^{[2][8]} **AIM2** possesses a pyrin domain (PYD) which facilitates a homotypic interaction with the PYD of the adaptor protein ASC.^{[1][2][8]} This interaction is fundamental for the recruitment and activation of pro-caspase-1, the effector molecule of the inflammasome, leading to its cleavage and the maturation of cytokines like IL-1 β and IL-18.^{[2][5][6]} The co-immunoprecipitation (Co-IP) of

AIM2 and ASC is a cornerstone technique to study the formation of this complex and to investigate the molecular mechanisms of **AIM2** inflammasome activation.[2][9]

Signaling Pathway of **AIM2** Inflammasome Activation

The activation of the **AIM2** inflammasome follows a well-defined signaling pathway initiated by the presence of cytosolic dsDNA.



[Click to download full resolution via product page](#)

Caption: **AIM2** inflammasome activation pathway.

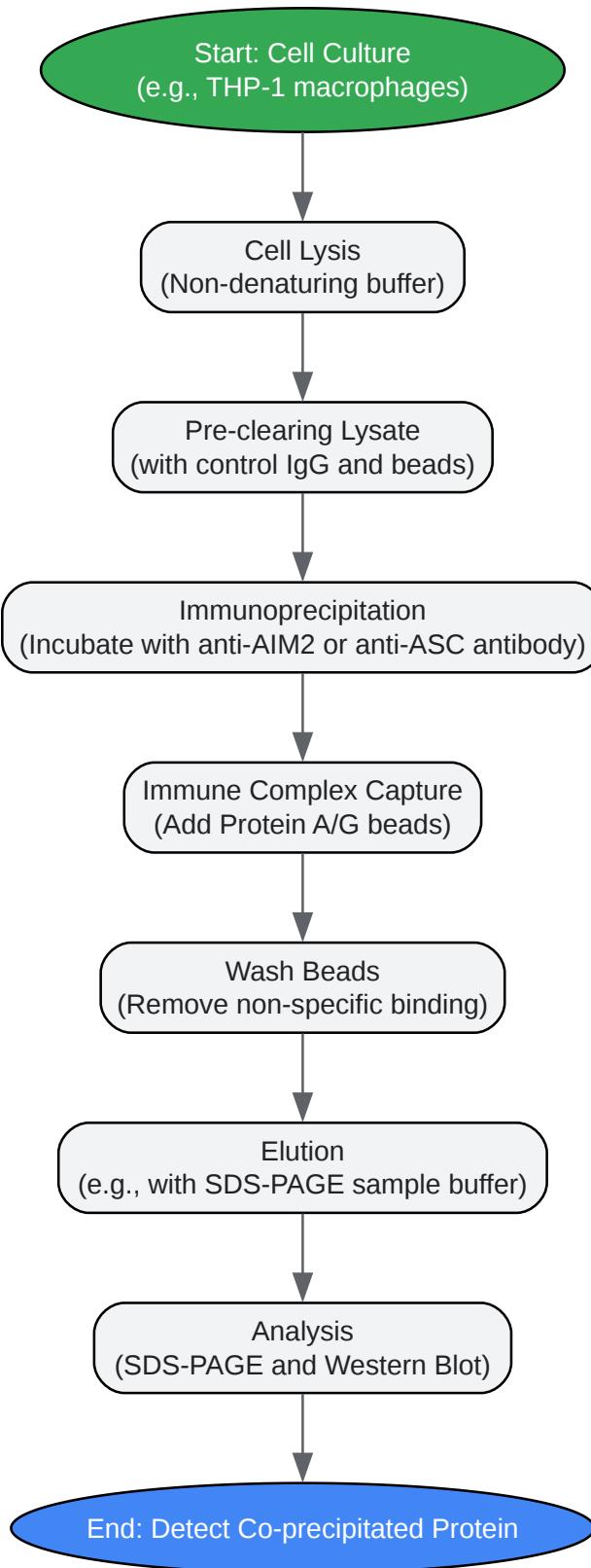
Quantitative Data Summary

The interaction between **AIM2** and **ASC** has been predominantly characterized through qualitative methods like co-immunoprecipitation followed by Western blotting. While direct binding affinity (K_d) values from techniques like surface plasmon resonance are not extensively reported in the literature for the full-length proteins in a cellular context, the strength of the interaction is evident from the robust co-precipitation observed under physiological conditions. The following table summarizes the typical findings from such experiments.

Interacting Proteins	Experimental System	Method	Result	Reference
Endogenous AIM2 and ASC	Primed THP-1 cells	Co-Immunoprecipitation	Endogenous ASC specifically co-precipitates with endogenous AIM2.	[2]
HA-ASC and AIM2-PYD-CFP	Transfected 293T cells	Co-Immunoprecipitation	AIM2-PYD, but not other PYHIN family PYDs, binds to HA-tagged ASC.	[2]
Full-length AIM2 and ASC	In vitro pull-down	GST pull-down assay	Full-length AIM2 interacts with full-length ASC and its isolated PYD.	[8]
AIM2-ΔPYD and ASC	In vitro pull-down	GST pull-down assay	Deletion of the PYD in AIM2 abrogates the interaction with ASC.	[8]

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps involved in a typical co-immunoprecipitation experiment to demonstrate the interaction between **AIM2** and ASC.



[Click to download full resolution via product page](#)

Caption: Co-immunoprecipitation experimental workflow.

Detailed Protocol for Co-immunoprecipitation of AIM2 and ASC

This protocol is a synthesis of established methods for the co-immunoprecipitation of endogenous **AIM2** and ASC from macrophage cell lines like THP-1.

Reagents and Buffers

- Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
- Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add a protease inhibitor cocktail.
- Wash Buffer: Co-IP Lysis Buffer.
- Elution Buffer: 2x Laemmli sample buffer.
- Antibodies:
 - Primary antibody for immunoprecipitation (e.g., rabbit anti-**AIM2** or rabbit anti-ASC).
 - Isotype control antibody (e.g., rabbit IgG).
 - Primary antibody for Western blotting (e.g., mouse anti-ASC or mouse anti-**AIM2**).
- Protein A/G Magnetic Beads

Procedure

- Cell Culture and Stimulation:
 - Culture THP-1 cells to a density of approximately 1-2 x 10⁶ cells/mL.

- For studies involving inflammasome activation, cells can be primed (e.g., with LPS) and then stimulated with a dsDNA analog like poly(dA:dT) if desired. For endogenous interaction, stimulation may not be necessary.
- Cell Lysis:
 - Harvest approximately $10-20 \times 10^6$ cells by centrifugation at $500 \times g$ for 5 minutes at 4°C .
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer supplemented with protease inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at $14,000 \times g$ for 15 minutes at 4°C to pellet cellular debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube. This is the protein input.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 μL of Protein A/G magnetic bead slurry to the cleared lysate.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a fresh tube.
- Immunoprecipitation:
 - Set aside a small aliquot (e.g., 50 μL) of the pre-cleared lysate to serve as the "input" control.
 - To the remaining lysate, add 2-5 μg of the primary antibody (e.g., anti-**AIM2**) or the isotype control IgG.
 - Incubate on a rotator for 4 hours to overnight at 4°C .

- Immune Complex Capture:
 - Add 30-50 µL of pre-washed Protein A/G magnetic bead slurry to each immunoprecipitation reaction.
 - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant. Ensure the final wash is completely removed.
- Elution:
 - After the final wash, resuspend the beads in 40-60 µL of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
 - Pellet the beads using a magnetic stand and carefully transfer the supernatant (the eluate) to a new tube.
- Analysis by Western Blot:
 - Load the eluates from the immunoprecipitation and the input control onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with the appropriate primary antibodies (e.g., blot for ASC if **AIM2** was immunoprecipitated, and vice-versa).
 - Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

Conclusion

The co-immunoprecipitation of **AIM2** and ASC is a powerful and essential technique for researchers in immunology, infectious disease, and drug development. The protocols and information provided herein offer a comprehensive guide for successfully demonstrating and investigating this critical protein-protein interaction, which lies at the heart of the **AIM2** inflammasome's function in host defense and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure, Activation and Regulation of NLRP3 and AIM2 Inflammasomes [mdpi.com]
- 2. AIM2 recognizes cytosolic dsDNA and forms a caspase-1 activating inflammasome with ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Immunobiology and Structural Biology of AIM2 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AIM2 in health and disease: inflammasome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of AIM2 in inflammation and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AIM2 activates the inflammasome and cell death in response to cytoplasmic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- To cite this document: BenchChem. [Co-immunoprecipitation of AIM2 and ASC: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1575211#co-immunoprecipitation-of-aim2-and-asc\]](https://www.benchchem.com/product/b1575211#co-immunoprecipitation-of-aim2-and-asc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com